

Application Note: High-Purity Isolation of Furosemide Intermediates

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Compound of Interest

Compound Name: 3-Bromo-2-chloro-5-sulfamoylbenzoic acid

CAS No.: 1461707-46-9

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Advanced Recrystallization Protocols & Impurity Control Strategies

Executive Summary & Scientific Rationale

The synthesis of Furosemide (4-chloro-N-furfuryl-5-sulfamoylanthranilic acid) is a classic nucleophilic aromatic substitution sequence. However, meeting ICH Q3A/B impurity guidelines requires rigorous control over two critical intermediates:

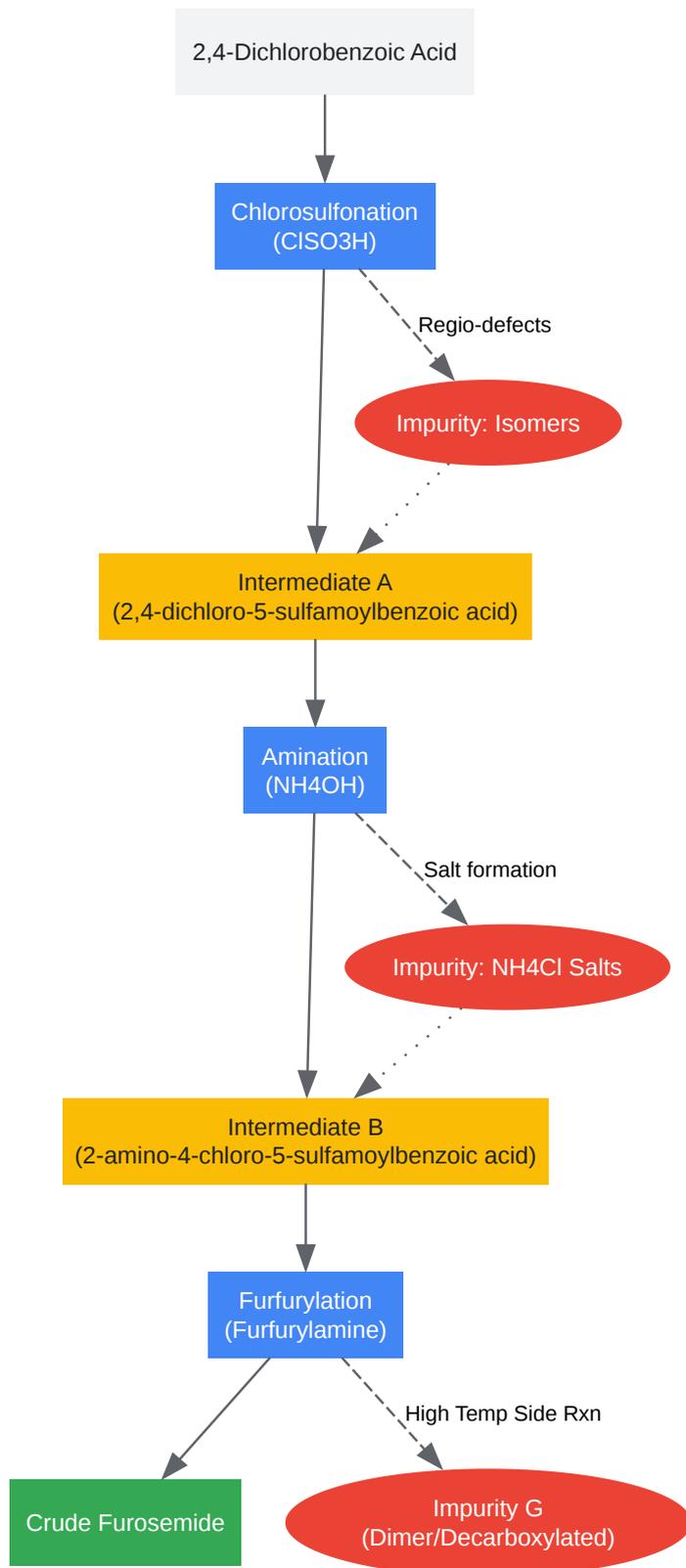
- Intermediate A: 2,4-dichloro-5-sulfamoylbenzoic acid (Lasamide).[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Intermediate B: 2-amino-4-chloro-5-sulfamoylbenzoic acid.[\[4\]](#)[\[5\]](#)[\[6\]](#)

The Challenge: The primary impurity risks are regioisomers, hydrolysis by-products, and the recently characterized Impurity G (a dimer formed via decarboxylation). Standard precipitation often traps inorganic salts (NH₄Cl) and fails to remove structurally similar chlorinated impurities.

The Solution: This guide moves beyond simple "crash cooling." We utilize Differential Solubility Profiling and pH-Swing Crystallization to achieve >99.5% purity.

Process Workflow & Impurity Mapping

The following diagram illustrates the synthesis pathway and the critical entry points for impurities. Understanding this flow is essential for targeting the correct purification stage.



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Figure 1: Synthetic pathway of Furosemide highlighting critical control points for intermediates A and B.

Critical Process Parameters (CPP): Solvent Selection

Solvent choice is dictated by the amphoteric nature of the sulfonamide group and the carboxylic acid moiety.

Table 1: Solubility Profile & Solvent Selection Strategy

Solvent System	Role	Solubility Behavior	Target Impurity Removal
Methanol (Hot)	Primary Solvent	High solubility for Int A & B (>50 mg/mL).	Mechanical impurities, unreacted starting materials.
Water (pH 7)	Anti-Solvent	Low solubility for organic acids; High for inorganic salts.	Ammonium Chloride (NH ₄ Cl), Inorganic salts.
Acetone	Polishing	Moderate solubility; excellent for breaking solvates.	Colored impurities, drying aid.
Ethanol/Water (80:20)	Recrystallization	Gradient solubility (steep cooling curve).	Regioisomers, purification of Int B.

Protocol 1: Purification of Intermediate A (Lasamide)

Target: 2,4-dichloro-5-sulfamoylbenzoic acid Objective: Remove sulfonyl chloride precursors and isomers.

Mechanism: Intermediate A is a strong acid. We utilize its high solubility in hot alcohols and its sharp metastable zone width in water to induce controlled nucleation.

Step-by-Step Protocol:

- Dissolution: Charge 100g of Crude Intermediate A into a reactor. Add 300 mL of Methanol.
- Reflux: Heat to reflux (65°C) under stirring. Ensure complete dissolution. If turbid, filter hot (0.45 µm) to remove mechanical impurities.
- Distillation (Solvent Swap): Distill off approximately 50% of the methanol.
- Nucleation Trigger: Slowly add 150 mL of Pre-heated Water (50°C) dropwise over 20 minutes.
 - Note: Adding cold water causes "crash precipitation," trapping impurities.
- Cooling Ramp: Cool the slurry linearly from 60°C to 5°C over 4 hours (Rate: ~14°C/hr).
- Isolation: Filter the white crystalline solid.
- Wash: Wash with 2 x 50 mL of chilled water/methanol (90:10).
- Drying: Vacuum dry at 80°C.

Protocol 2: Purification of Intermediate B (The Critical Step)

Target: 2-amino-4-chloro-5-sulfamoylbenzoic acid Objective: Removal of Ammonium Chloride (from amination) and Unreacted Intermediate A.

Scientific Insight: This intermediate is often contaminated with up to 10% inorganic salts (NH₄Cl). Standard organic recrystallization fails here because salts are insoluble in organics and will co-precipitate physically. We must use a pH-Swing method first.

Step-by-Step Protocol:

Phase 1: Salt Removal (Acid-Base Swing)

- Slurry: Suspend 100g Crude Intermediate B in 500 mL Water.
- Solubilization: Add Sodium Bicarbonate (NaHCO₃) slowly until pH reaches 8.0–8.5. The solution should become clear as the sodium salt forms.

- Checkpoint: If the solution remains cloudy, filter to remove unreacted non-acidic impurities.
- Precipitation: Heat solution to 40°C. Slowly add Hydrochloric Acid (3N) to adjust pH to 2.0.
 - Observation: The product precipitates as a free acid. The NH₄Cl remains dissolved in the mother liquor.
- Filtration: Filter warm (40°C) to prevent co-precipitation of other salts. Wash with 200 mL water.

Phase 2: Thermal Recrystallization (Isomer Removal)

- Solvent Charge: Transfer the wet cake to a flask. Add Ethanol/Water (80:20 v/v) ratio (approx. 5-7 volumes relative to dry weight).
- Reflux: Heat to reflux (78°C). The solution should be clear.
- Activated Carbon Treatment: Add 2% w/w Activated Carbon (e.g., Norit SX Ultra) to remove colored oxidation by-products. Stir for 15 mins. Filter hot.
- Controlled Crystallization:
 - Cool to 60°C. Seed with 0.1% pure crystals (if available).
 - Cool to 20°C over 2 hours.
 - Chill to 0-5°C and hold for 1 hour.
- Final Isolation: Filter and wash with cold Ethanol. Dry at 90°C.

Analytical Validation (Self-Check)

Before proceeding to the final Furosemide synthesis, validation is required.

- HPLC Method: C18 Column, Mobile Phase: Water (pH 2.5 Phosphate Buffer) : Acetonitrile (70:30).
- Acceptance Criteria:

- Intermediate B Purity: > 98.5%
- Intermediate A (Unreacted): < 0.5%^[7]
- Sulfated Ash (Residue on Ignition): < 0.1% (Critical check for NH₄Cl removal).

Troubleshooting Guide

Issue	Root Cause	Corrective Action
Oiling Out	Solvent polarity mismatch or cooling too fast.	Re-heat to dissolution. Add seed crystals at the cloud point. Reduce cooling rate.
High Ash Content	Incomplete removal of NH ₄ Cl during Phase 1.	Repeat the pH-swing step (Phase 1). Ensure the cake is washed thoroughly with water before ethanol recrystallization.
Low Yield	Product solubility in mother liquor is too high.	Cool to lower temperatures (-5°C). Verify pH is exactly 2.0 during precipitation (solubility increases at pH > 3).

References

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- Solubility Data: Wang, C., et al. (2024).^{[3][9][10][11]} "Solid-Liquid Equilibrium Behavior and Data Correlation of Furosemide in 12 Pure Solvents." *Journal of Chemical & Engineering Data*. [\[Link\]](#)^[9]
- Original Process Patent (Grounding for Synthesis)
- Intermediate B Data (Chemical Properties): PubChem Compound Summary for CID 17655, 2,4-Dichloro-5-sulfamoylbenzoic acid. [\[Link\]](#)

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